1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole
Overview
Description
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Scientific Research Applications
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to a variety of biological effects
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Analysis
Biochemical Properties
1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antifungal, and antiviral activities . The compound’s interaction with enzymes such as cytochrome P450 can lead to enzyme inhibition or activation, affecting metabolic processes . Additionally, it can bind to proteins, altering their structure and function, which can influence cellular signaling pathways and gene expression .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, imidazole derivatives have been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways . In mammalian cells, the compound can affect cell proliferation, apoptosis, and differentiation by altering the expression of specific genes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions can result in altered cellular functions and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that imidazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities and can affect the compound’s overall efficacy and safety . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism, gene expression, and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial and antifungal activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can have different biological activities and can affect metabolic flux and metabolite levels . The compound’s interaction with cofactors, such as NADH and FAD, can influence its metabolic pathways and overall efficacy . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria . The compound’s distribution within tissues can affect its overall efficacy and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is crucial for predicting its therapeutic potential and optimizing its efficacy .
Preparation Methods
The synthesis of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole typically involves multi-step reactions starting from simpler imidazole derivatives. One common method involves the iodination of 1-ethyl-2-methyl-4-nitro-1H-imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include iodine, hydrogen peroxide, sodium hypochlorite, hydrogen gas, metal hydrides, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:
2-Methyl-4-nitro-1H-imidazole: Lacks the ethyl and iodo substituents, resulting in different chemical and biological properties.
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole: Contains an additional ethylsulfonyl group, which may enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-ethyl-5-iodo-2-methyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDXKAPOBVGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=C1I)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379472 | |
Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35681-66-4 | |
Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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